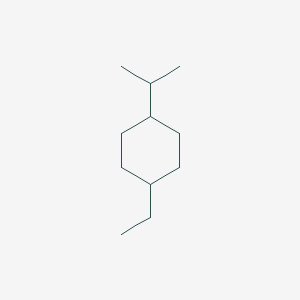

1-Ethyl-4-isopropylcyclohexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

56146-90-8 |

|---|---|

Molecular Formula |

C11H22 |

Molecular Weight |

154.29 g/mol |

IUPAC Name |

1-ethyl-4-propan-2-ylcyclohexane |

InChI |

InChI=1S/C11H22/c1-4-10-5-7-11(8-6-10)9(2)3/h9-11H,4-8H2,1-3H3 |

InChI Key |

QWLVMLNROVBUHH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Ethyl-4-isopropylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 1-Ethyl-4-isopropylcyclohexane. The information is compiled from various chemical databases and literature sources, with a clear distinction between experimentally determined and computationally predicted data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Identity and Physical Properties

This compound is a saturated alicyclic hydrocarbon. Its structure consists of a cyclohexane (B81311) ring substituted with an ethyl group at the first position and an isopropyl group at the fourth position. The compound exists as two distinct geometric isomers: cis and trans, which can have different physical properties due to their varied three-dimensional arrangements.

General Information

| Identifier | Value |

| IUPAC Name | 1-ethyl-4-propan-2-ylcyclohexane[1] |

| Molecular Formula | C₁₁H₂₂[1] |

| Molecular Weight | 154.29 g/mol [1] |

| CAS Number | 56146-90-8[1] |

| Synonyms | cis-1-Ethyl-4-(1-methylethyl)cyclohexane[1] |

Physical Properties

The experimental data for the physical properties of this compound are limited and, in some cases, specific to the trans-isomer. Where experimental data is unavailable, computed values are provided.

| Property | Value | Notes |

| Boiling Point | 170.6 °C | For the trans-isomer.[2] |

| Density | 902 kg/m ³ (0.902 g/cm³) | For the trans-isomer.[2] |

| Melting Point | Not available | Experimental data not found. |

| Refractive Index | Not available | Experimental data not found. A value of 1.4431 at 20 °C can be estimated based on the similar compound cis-1-isopropyl-4-methylcyclohexane. |

| Solubility | Insoluble in water | Predicted based on hydrocarbon structure. |

| Soluble in organic solvents | Predicted based on hydrocarbon structure. | |

| XLogP3-AA | 5.1 | Computed value, indicating high lipophilicity.[1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple overlapping signals from the cyclohexane ring protons and the protons of the ethyl and isopropyl groups. The chemical shifts would generally fall in the range of 0.8-1.8 ppm.

-

¹³C NMR: PubChem indicates the availability of a ¹³C NMR spectrum.[1] The spectrum would show distinct signals for the different carbon atoms in the molecule. The chemical shifts for the sp³ hybridized carbons would typically appear in the range of 10-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characteristic of a saturated hydrocarbon. The key absorption bands are expected in the following regions:

-

C-H stretch (sp³): Strong absorptions in the 2850-2960 cm⁻¹ region.

-

CH₂ bend: Absorption around 1465 cm⁻¹.

-

CH₃ bend: Absorption around 1375 cm⁻¹.

Mass Spectrometry

The mass spectrum would show a molecular ion peak (M⁺) at m/z = 154. The fragmentation pattern would be complex, with characteristic losses of alkyl fragments. Common fragments would likely include the loss of an ethyl group (M-29) and an isopropyl group (M-43).

Synthesis and Reactivity

Synthesis

A dedicated, high-yield synthesis of this compound is not well-documented in the literature. However, it has been reported as a byproduct in the hydrogenation of other organic compounds. Potential synthetic routes could involve:

-

Hydrogenation of 1-ethyl-4-isopropylbenzene: Catalytic hydrogenation of the corresponding aromatic compound, 1-ethyl-4-isopropylbenzene, over a suitable catalyst (e.g., Platinum, Palladium, or Nickel) would yield a mixture of cis- and trans-1-Ethyl-4-isopropylcyclohexane.

-

Friedel-Crafts Alkylation: A Friedel-Crafts alkylation of isopropylcyclohexane (B1216832) with an ethylating agent (e.g., ethyl bromide) in the presence of a Lewis acid catalyst could potentially form the target molecule, although this method is prone to rearrangements and polyalkylation.

Reactivity

As a saturated hydrocarbon, this compound is relatively inert. It does not possess any functional groups that would make it highly reactive under normal conditions. Its reactivity is generally limited to combustion and free-radical halogenation at high temperatures or in the presence of UV light.

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not available, the following are generalized methods that would be applicable.

Determination of Boiling Point (Micro Method)

-

Apparatus: A Thiele tube, a thermometer, a small test tube, a capillary tube (sealed at one end), and a heating source (Bunsen burner or oil bath).

-

Procedure:

-

A small amount of the liquid sample is placed in the small test tube.

-

The capillary tube is placed in the test tube with the open end down.

-

The test tube is attached to the thermometer, and both are placed in the Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Determination of Density

-

Apparatus: A pycnometer (a small glass flask with a precise volume), and an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and weighed again.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and weighed.

-

The density of the sample is calculated using the formula: Density_sample = (Mass_sample / Mass_water) * Density_water

-

Determination of Refractive Index

-

Apparatus: An Abbé refractometer.

-

Procedure:

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into focus.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

-

Visualizations

Caption: Logical relationship of key chemical aspects of this compound.

Caption: General experimental workflow for determining the boiling point.

References

Stereochemical Analysis of cis-1-Ethyl-4-isopropylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereochemistry of cis-1-Ethyl-4-isopropylcyclohexane, a disubstituted cyclohexane (B81311) derivative. A thorough understanding of the conformational preferences of such molecules is paramount in fields like medicinal chemistry and materials science, where molecular shape dictates biological activity and physical properties. This document outlines the conformational equilibrium, the energetic penalties associated with substituent positioning, and the principles governing the molecule's three-dimensional structure.

Conformational Equilibrium and Steric Strain

The stereochemistry of cis-1-Ethyl-4-isopropylcyclohexane is primarily dictated by the energetic favorability of its chair conformations. Due to the cis configuration, one substituent must occupy an axial position while the other assumes an equatorial position in any given chair form. A ring flip interconverts these positions. The relative stability of the two possible chair conformers is determined by the steric strain imposed by the axial substituent. This strain, arising from 1,3-diaxial interactions, is quantified by the "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformations of a monosubstituted cyclohexane.[1][2]

The bulkier the substituent, the greater the steric strain it creates in an axial position, and thus the higher its A-value. Consequently, the conformer with the larger substituent in the more spacious equatorial position will be energetically favored and will predominate at equilibrium.

Quantitative Conformational Analysis

The energetic preference for the equatorial position for various substituents is well-documented. For the ethyl and isopropyl groups, the A-values are consistently reported in the literature. These values are crucial for predicting the conformational equilibrium of cis-1-Ethyl-4-isopropylcyclohexane.

| Substituent | A-Value (kcal/mol) | Reference |

| Ethyl (-CH₂CH₃) | ~1.75 - 1.8 | [1][3] |

| Isopropyl (-CH(CH₃)₂) | ~2.1 - 2.2 | [1][3][4] |

As indicated in the table, the isopropyl group has a larger A-value than the ethyl group, signifying it is sterically bulkier.[1]

The Predominant Conformer

Given the A-values, the equilibrium for the chair conformations of cis-1-Ethyl-4-isopropylcyclohexane will lie significantly towards the conformer where the larger isopropyl group occupies the equatorial position to minimize steric strain.[5][6][7] The ethyl group, in this more stable conformation, will be in the axial position. The energy difference between the two conformers can be estimated by the difference in their A-values.

ΔG° = A(isopropyl) - A(ethyl) ≈ 2.15 kcal/mol - 1.79 kcal/mol = 0.36 kcal/mol

This positive free energy difference indicates that the conformer with the axial isopropyl group is less stable by approximately 0.36 kcal/mol.

Experimental Determination of Conformational Equilibria

The quantitative data for A-values are typically determined experimentally using Nuclear Magnetic Resonance (NMR) spectroscopy. The general protocol involves:

-

Low-Temperature NMR: The sample is cooled to a temperature where the rate of chair-chair interconversion is slow on the NMR timescale. This allows for the observation of separate signals for the axial and equatorial conformers.

-

Signal Integration: The relative populations of the two conformers are determined by integrating the signals corresponding to each form.

-

Equilibrium Constant Calculation: The equilibrium constant (K_eq) is calculated from the ratio of the conformer populations.

-

Free Energy Calculation: The Gibbs free energy difference (ΔG°) is then calculated using the equation ΔG° = -RTln(K_eq), where R is the gas constant and T is the temperature in Kelvin.

Computational chemistry methods, such as ab initio and Density Functional Theory (DFT) calculations, can also be employed to model the energies of the different conformations and predict the equilibrium distribution.[8]

Visualizing the Conformational Equilibrium

The equilibrium between the two chair conformations of cis-1-Ethyl-4-isopropylcyclohexane can be visualized as a dynamic process. The following diagram illustrates this equilibrium, highlighting the relative stability of the two conformers.

Conclusion

The stereochemistry of cis-1-Ethyl-4-isopropylcyclohexane is governed by the principles of conformational analysis. The greater steric bulk of the isopropyl group, as quantified by its larger A-value, dictates that the most stable chair conformation will have the isopropyl group in the equatorial position and the ethyl group in the axial position. This fundamental understanding is critical for professionals in drug development and materials science, as the three-dimensional arrangement of atoms is a key determinant of molecular interactions and properties. The methodologies outlined for determining these conformational preferences, primarily NMR spectroscopy and computational modeling, are essential tools in modern chemical research.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 3. A values [sites.science.oregonstate.edu]

- 4. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 5. homework.study.com [homework.study.com]

- 6. chegg.com [chegg.com]

- 7. homework.study.com [homework.study.com]

- 8. Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational Landscape of trans-1-Ethyl-4-isopropylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational isomerism of substituted cyclohexane (B81311) rings is a cornerstone of stereochemistry, profoundly influencing molecular geometry, stability, and reactivity. This technical guide provides an in-depth analysis of the conformational equilibrium of trans-1-Ethyl-4-isopropylcyclohexane. We will explore the energetic factors governing the preference for specific chair conformations, detail the experimental and computational methodologies used for their characterization, and present key quantitative data. This document is intended to serve as a comprehensive resource for professionals in chemical research and drug development who rely on a precise understanding of molecular architecture.

Introduction: The Significance of Conformational Analysis

In the realm of medicinal chemistry and materials science, the three-dimensional structure of a molecule is intrinsically linked to its function. For cyclic molecules like cyclohexane and its derivatives, the concept of conformational isomerism—the existence of non-identical spatial arrangements of atoms that can be interconverted by rotation about single bonds—is of paramount importance. The chair conformation is the most stable arrangement for a cyclohexane ring, minimizing both angle and torsional strain.[1]

When substituents are introduced onto the cyclohexane ring, they can occupy one of two distinct positions: axial (perpendicular to the general plane of the ring) or equatorial (in the approximate plane of the ring). The spatial arrangement of these substituents gives rise to different chair conformations that are not energetically equivalent. The study of the relative stabilities and populations of these conformers is known as conformational analysis.

trans-1-Ethyl-4-isopropylcyclohexane presents a classic case of a disubstituted cyclohexane where the interplay of steric demands between the two alkyl groups dictates the conformational equilibrium. A thorough understanding of this equilibrium is crucial for predicting the molecule's physical properties and its interactions in a biological or chemical system.

Conformational Equilibrium of trans-1-Ethyl-4-isopropylcyclohexane

The trans stereoisomer of 1-ethyl-4-isopropylcyclohexane can exist as two distinct chair conformations that are in rapid equilibrium at room temperature through a process known as ring flipping.[2][3] In one conformation, the ethyl group is in an equatorial position and the isopropyl group is in an axial position. In the other, the ethyl group is axial and the isopropyl group is equatorial.

The relative stability of these two conformers is primarily determined by steric strain, specifically 1,3-diaxial interactions.[4] An axial substituent experiences steric hindrance from the two other axial hydrogen atoms on the same side of the ring. Larger substituents engender greater steric strain in the axial position. Consequently, the chair conformation where the bulkier substituent occupies the equatorial position is generally more stable.[2][5]

The equilibrium between the two chair conformations of trans-1-Ethyl-4-isopropylcyclohexane is depicted below:

Quantitative Analysis of Conformational Energy

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the change in Gibbs free energy (ΔG°) for the equilibrium between the axial and equatorial conformers of a monosubstituted cyclohexane. A larger A-value signifies a greater preference for the equatorial position.

The A-values for the ethyl and isopropyl groups have been determined experimentally. While values can vary slightly with temperature and solvent, commonly accepted values are provided in the table below. More recent experimental data at low temperatures (157 K) suggest slightly different values for conformational enthalpy.[6]

| Substituent | A-value (kcal/mol) at 298 K | Conformational Enthalpy (ΔH°) (kcal/mol) at 157 K[6] | Conformational Entropy (ΔS°) (eu) at 157 K[6] |

| Ethyl (-CH₂CH₃) | ~1.75 | 1.54 ± 0.12 | 1.3 ± 0.8 |

| Isopropyl (-CH(CH₃)₂) | ~2.15 | 1.40 ± 0.15 | 3.5 ± 0.9 |

For a 1,4-disubstituted cyclohexane, the energy difference between the two chair conformations can be estimated by the difference in the A-values of the two substituents, assuming additivity of these energies.

Estimated Energy Difference (ΔG°):

ΔG° ≈ A(isopropyl) - A(ethyl) ΔG° ≈ 2.15 kcal/mol - 1.75 kcal/mol = 0.40 kcal/mol

This positive value indicates that Conformer B, with the larger isopropyl group in the equatorial position, is more stable than Conformer A.

The equilibrium constant (Keq) for the interconversion of the two conformers can be calculated from the Gibbs free energy difference using the following equation:

ΔG° = -RTln(Keq)

Where:

-

R is the gas constant (1.987 cal/mol·K)

-

T is the temperature in Kelvin (298 K for room temperature)

From the estimated ΔG°, we can calculate the equilibrium constant and the relative populations of the two conformers at room temperature.

| Parameter | Calculated Value |

| ΔG° | 0.40 kcal/mol |

| Keq ([eq-isopropyl]/[ax-isopropyl]) | ~1.96 |

| % Conformer A (ax-isopropyl) | ~33.8% |

| % Conformer B (eq-isopropyl) | ~66.2% |

These calculations suggest that at room temperature, there is a significant population of both conformers, with a preference for the conformer having the bulkier isopropyl group in the equatorial position.

Experimental Determination of Conformational Equilibrium

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used technique for the experimental determination of conformational equilibria in cyclohexane derivatives.[7] Low-temperature NMR is particularly effective as it can slow down the rapid ring-flipping process, allowing for the observation of distinct signals for each conformer.

Experimental Protocol: Low-Temperature ¹³C NMR Spectroscopy

This protocol outlines the general steps for determining the conformational equilibrium of trans-1-Ethyl-4-isopropylcyclohexane using low-temperature ¹³C NMR.

Key Steps and Considerations:

-

Solvent Selection: A solvent with a low freezing point that does not interfere with the NMR signals of the analyte is crucial. Carbon disulfide (CS₂) and deuterated dichloromethane (B109758) (CD₂Cl₂) are common choices.

-

Temperature Control: Precise temperature control is essential. The coalescence temperature, where the separate signals for the two conformers merge into a single broad peak, can be used to determine the energy barrier to ring inversion. Below this temperature, distinct spectra for each conformer can be resolved.

-

Signal Assignment: The assignment of signals to the axial and equatorial conformers can be aided by computational predictions of chemical shifts and by observing changes in the spectra as the temperature is lowered.

-

Integration: The ratio of the conformers is determined by integrating the areas of well-resolved peaks corresponding to the same carbon atom in each conformer.

-

Thermodynamic Analysis: By measuring Keq at multiple temperatures, a van't Hoff plot (ln(Keq) vs. 1/T) can be constructed to determine the standard enthalpy (ΔH°) and entropy (ΔS°) changes for the conformational equilibrium.

Computational Chemistry in Conformational Analysis

Alongside experimental methods, computational chemistry provides valuable insights into the conformational preferences of molecules. Molecular mechanics and quantum mechanics calculations can be used to model the different conformers and calculate their relative energies.

Common Computational Approaches:

-

Molecular Mechanics (MM): This method uses classical physics to model the potential energy of a molecule as a function of its geometry. It is computationally inexpensive and useful for exploring the potential energy surface.

-

Ab Initio and Density Functional Theory (DFT): These quantum mechanical methods provide more accurate energy calculations by solving the Schrödinger equation. Methods like MP2 and B3LYP are commonly employed for conformational energy calculations.[6]

Computational studies on alkylcyclohexanes have shown good agreement with experimental results, confirming the relative stabilities of the conformers and providing detailed geometric information.[6]

Conclusion

The conformational analysis of trans-1-Ethyl-4-isopropylcyclohexane reveals a dynamic equilibrium between two chair conformations. The conformer with the bulkier isopropyl group in the more sterically favorable equatorial position is lower in energy, with an estimated Gibbs free energy difference of approximately 0.40 kcal/mol at room temperature. This leads to a higher population of the equatorial-isopropyl conformer.

The principles and methodologies outlined in this guide, including the use of A-values, low-temperature NMR spectroscopy, and computational modeling, are fundamental tools for the modern chemist. For researchers in drug development, a precise understanding of the conformational landscape of substituted cyclic systems is indispensable for designing molecules with optimal shape, stability, and biological activity.

References

- 1. researchgate.net [researchgate.net]

- 2. brainly.com [brainly.com]

- 3. chegg.com [chegg.com]

- 4. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 5. fiveable.me [fiveable.me]

- 6. Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Ethyl-4-isopropylcyclohexane: IUPAC Nomenclature and Structure

This technical guide provides a comprehensive overview of the IUPAC nomenclature, chemical structure, and stereochemistry of 1-ethyl-4-isopropylcyclohexane. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a detailed understanding of this substituted cycloalkane.

IUPAC Nomenclature

The systematic naming of this compound according to the International Union of Pure and Applied Chemistry (IUPAC) follows a set of established rules for cyclic alkanes.[1][2][3]

-

Parent Chain Identification : The core of the molecule is a six-membered carbon ring, which is identified as cyclohexane (B81311). According to IUPAC rules, when a cycloalkane ring has an equal or greater number of carbons than its longest alkyl substituent, the ring is considered the parent chain.[4][5] In this case, the cyclohexane ring (6 carbons) is larger than the isopropyl group (3 carbons) and the ethyl group (2 carbons), making cyclohexane the parent.

-

Substituent Identification and Numbering : The molecule has two alkyl substituents: an ethyl group (-CH₂CH₃) and an isopropyl group (-CH(CH₃)₂). The ring carbons are numbered to assign the lowest possible locants (numbers) to the substituents. Numbering can start at either substituted carbon. In a 1,4-disubstituted cyclohexane, the numbering gives the locants 1 and 4 regardless of the starting point.

-

Alphabetical Ordering : When multiple substituents are present, they are listed in alphabetical order. "Ethyl" precedes "isopropyl" alphabetically. Therefore, the ethyl group is assigned to position 1 and the isopropyl group to position 4.

-

Stereochemistry : The spatial arrangement of the substituents relative to the plane of the cyclohexane ring is described using the prefixes cis (on the same side) or trans (on opposite sides).[6] This is a critical component of the full IUPAC name.

-

Complete IUPAC Name : The systematic name is therefore This compound . A more formal IUPAC name for the isopropyl group is "propan-2-yl", leading to the name 1-ethyl-4-(propan-2-yl)cyclohexane .[7] The full name must include the stereochemical descriptor, leading to either cis-1-ethyl-4-isopropylcyclohexane or trans-1-ethyl-4-isopropylcyclohexane .

Chemical and Physical Properties

A summary of the key identifiers and properties for this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂ | [7] |

| Molecular Weight | 154.29 g/mol | [7] |

| IUPAC Name | 1-ethyl-4-(propan-2-yl)cyclohexane | [7] |

| Common Name | This compound | [7] |

| CAS Number | 56146-90-8 (for the unspecified isomer) | [7] |

Structural Analysis and Stereoisomerism

The structure of this compound is defined by its cyclohexane core and the orientation of its substituents. Cyclohexane exists predominantly in a stable, non-planar "chair" conformation to minimize angular and torsional strain.

In a chair conformation, the substituent positions are either axial (perpendicular to the ring's plane) or equatorial (in the approximate plane of the ring).[8] Substituents in the equatorial position experience less steric hindrance than those in the axial position, which are subject to unfavorable 1,3-diaxial interactions. Consequently, bulkier substituents preferentially occupy equatorial positions.[9][10] The isopropyl group is sterically bulkier than the ethyl group.

In the cis isomer, the ethyl and isopropyl groups are on the same side of the cyclohexane ring.[11] This arrangement necessitates that one substituent is in an axial position while the other is in an equatorial position. Through a process called a "ring flip," the chair conformation can interconvert, swapping the axial and equatorial positions.

-

Conformer A : Ethyl group (axial), Isopropyl group (equatorial).

-

Conformer B : Ethyl group (equatorial), Isopropyl group (axial).

The equilibrium will favor the conformer where the larger isopropyl group occupies the more stable equatorial position to minimize steric strain.[12] Therefore, Conformer A is the most stable conformation for the cis isomer.[9][13]

In the trans isomer, the substituents are on opposite sides of the ring.[6][8] This allows for two possible chair conformations:

-

Conformer C (diaxial) : Both ethyl and isopropyl groups are in axial positions.

-

Conformer D (diequatorial) : Both ethyl and isopropyl groups are in equatorial positions.

The diequatorial conformation (Conformer D) is significantly more stable because it avoids the substantial steric strain associated with having two bulky groups in axial positions.[8][10] Therefore, the trans isomer exists almost exclusively in the diequatorial conformation at equilibrium.

Methodology and Protocols

This guide focuses on the theoretical principles of IUPAC nomenclature and conformational analysis as established in the field of organic chemistry. The structural details, such as the preference for equatorial substitution and the relative stability of conformers, are derived from fundamental concepts of steric hindrance and conformational energy, which are extensively documented in standard organic chemistry literature and confirmed through computational modeling and spectroscopic methods like Nuclear Magnetic Resonance (NMR).

Structural Visualization

The following diagrams illustrate the chemical structure and logical relationships discussed.

References

- 1. IUPAC Rules for Nomenclature of substituted Cycloalkanes [mail.almerja.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. IUPAC Nomenclature Rules for Cycloalkanes | QUÃMICA ORGÃNICA [quimicaorganica.net]

- 4. Substituted Cycloalkanes [chem.ucalgary.ca]

- 5. 4.1 Naming Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]

- 6. brainly.com [brainly.com]

- 7. This compound | C11H22 | CID 22112143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. brainly.com [brainly.com]

- 9. homework.study.com [homework.study.com]

- 10. (Solved) - For trans-1-ethyl-4-isopropylcyclohexane, which two... (1 Answer) | Transtutors [transtutors.com]

- 11. proprep.com [proprep.com]

- 12. youtube.com [youtube.com]

- 13. Solved Draw the most stable chair conformation of | Chegg.com [chegg.com]

An In-depth Technical Guide on the Physical Properties of 1-Ethyl-4-isopropylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the core physical properties of 1-Ethyl-4-isopropylcyclohexane. Due to the limited availability of experimental data in publicly accessible literature, this document primarily presents computed properties sourced from the PubChem database.[1] These values serve as valuable estimates for scientific modeling, drug development, and research applications.

Furthermore, this guide details standardized experimental protocols for the determination of key physical properties, including density, boiling point, and refractive index. These methodologies are provided to facilitate the empirical validation of the computed data and for quality control purposes in a laboratory setting.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application, and behavior in various chemical and biological systems. The following table summarizes the key computed physical properties.

| Physical Property | Value | Source |

| Molecular Formula | C₁₁H₂₂ | PubChem[1] |

| Molecular Weight | 154.29 g/mol | PubChem[1] |

| XLogP3 | 5.1 | PubChem[1] |

| Exact Mass | 154.172150702 Da | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

Note: The properties listed above are computationally derived and have not been experimentally verified in the cited source.

**Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental in chemical research and drug development. The following sections outline the standard operating procedures for measuring the density, boiling point, and refractive index of liquid compounds like this compound.

The density of a liquid can be determined using a straightforward method involving the measurement of the mass of a known volume of the substance.

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer (for higher accuracy)

-

Thermometer

-

Beaker

Methodology:

-

Measure the mass of a clean, dry graduated cylinder or pycnometer and record it as m₁.

-

Carefully add a specific volume of this compound to the graduated cylinder or pycnometer. Record the volume (V). For accurate measurements, ensure the meniscus is read at eye level.

-

Measure the combined mass of the graduated cylinder/pycnometer and the liquid, and record it as m₂.

-

Record the temperature of the liquid.

-

Calculate the mass of the liquid (m) by subtracting the mass of the empty container from the combined mass (m = m₂ - m₁).

-

The density (ρ) is then calculated using the formula: ρ = m / V.

-

For improved accuracy, the measurement should be repeated multiple times, and the average value should be reported.

The boiling point is a key indicator of a liquid's volatility and purity. The capillary method is a common technique for determining the boiling point of small quantities of liquid.

Apparatus:

-

Capillary tubes

-

Thiele tube or a melting point apparatus with a boiling point function

-

Thermometer

-

Heating mantle or Bunsen burner

-

Small rubber band or wire

Methodology:

-

Seal one end of a capillary tube by heating it in a flame.

-

Attach the sealed capillary tube to a thermometer with the open end of the capillary tube facing down. The bottom of the capillary tube should be aligned with the thermometer bulb.

-

Place a small amount of this compound into a small test tube.

-

Invert the thermometer with the attached capillary tube and place it into the test tube containing the liquid, ensuring the open end of the capillary is submerged in the liquid.

-

Heat the Thiele tube or melting point apparatus gradually.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a steady stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube. Record this temperature.

The refractive index is a measure of how light propagates through a substance and is a valuable property for identifying and characterizing compounds. An Abbe refractometer is commonly used for this measurement.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Lint-free tissue

-

Solvent for cleaning (e.g., ethanol (B145695) or isopropanol)

Methodology:

-

Turn on the Abbe refractometer and the constant temperature water bath, setting it to the desired temperature (commonly 20°C or 25°C). Allow the instrument to equilibrate.

-

Clean the prism surfaces of the refractometer using a suitable solvent and a lint-free tissue.

-

Place a few drops of this compound onto the measuring prism.

-

Close the prisms and ensure the liquid spreads evenly to form a thin film.

-

Look through the eyepiece and adjust the handwheel until the field of view is divided into a light and a dark section.

-

Sharpen the dividing line by adjusting the chromaticity screw.

-

Center the dividing line on the crosshairs of the eyepiece.

-

Read the refractive index value from the scale.

-

Clean the prism surfaces thoroughly after the measurement.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid sample such as this compound.

Caption: Experimental workflow for determining the physical properties of this compound.

References

An In-depth Technical Guide to the Chair Conformation of cis-1-Ethyl-4-isopropylcyclohexane

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive analysis of the conformational isomers of cis-1-Ethyl-4-isopropylcyclohexane. The document details the principles of stereochemistry in 1,4-disubstituted cyclohexanes, focusing on the thermodynamic stability of the two interconverting chair conformations. Quantitative data, including steric A-values and conformational energy differences, are presented. Furthermore, this guide outlines the primary experimental and computational methodologies employed for the determination of conformational equilibria, such as Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling. A visual representation of the conformational equilibrium is provided to aid in the conceptual understanding for researchers, scientists, and professionals in drug development.

Introduction to Conformational Analysis of Disubstituted Cyclohexanes

The three-dimensional structure of cyclic molecules is fundamental to their physical properties and biological activity. For cyclohexane (B81311) derivatives, the chair conformation is the most stable arrangement, minimizing both angle and torsional strain.[1] When substituents are present on the ring, they can occupy either axial or equatorial positions. The interconversion between two chair conformations, known as a ring flip, results in the exchange of these positions.[2]

For 1,4-disubstituted cyclohexanes, cis and trans diastereomers exist. In the case of the cis isomer, one substituent is in an axial position while the other is equatorial.[1] A ring flip leads to a different chair conformation where the substituents have swapped their axial/equatorial orientations. These two conformers are not energetically equivalent when the substituents are different.[3] This guide focuses on cis-1-Ethyl-4-isopropylcyclohexane, elucidating the factors that govern the equilibrium between its two chair conformers.

Thermodynamic Stability and Steric A-Values

The relative stability of cyclohexane conformers is primarily dictated by steric strain. The steric hindrance experienced by a substituent in the axial position, mainly due to 1,3-diaxial interactions with other axial hydrogens, is greater than in the equatorial position.[4] This energy difference is quantified by the "A-value," which is the change in Gibbs free energy (ΔG°) when a substituent moves from the equatorial to the axial position.[5] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.[6]

For cis-1-Ethyl-4-isopropylcyclohexane, two chair conformers are in equilibrium:

-

Conformer A: Isopropyl group is equatorial; Ethyl group is axial.

-

Conformer B: Isopropyl group is axial; Ethyl group is equatorial.

The equilibrium will favor the conformer that places the sterically bulkier group in the more spacious equatorial position.[3] The isopropyl group is larger and experiences more significant steric hindrance than the ethyl group.[7]

Data Presentation

The quantitative analysis relies on the established A-values for the ethyl and isopropyl substituents.

Table 1: Conformational Free Energy (A-Values) for Ethyl and Isopropyl Groups

| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) |

|---|---|---|

| Ethyl (-CH₂CH₃) | ~1.8[8] | ~7.5 |

| Isopropyl (-CH(CH₃)₂) | ~2.15[6] | ~9.0 |

(Note: A-values can vary slightly depending on the source and experimental conditions. The values presented are commonly accepted.)

The energy difference (ΔΔG°) between the two conformers can be calculated as the difference between their respective A-values.

ΔΔG° = A_value(isopropyl) - A_value(ethyl) ΔΔG° = 2.15 kcal/mol - 1.8 kcal/mol = 0.35 kcal/mol

This positive value indicates that Conformer A, with the bulkier isopropyl group in the equatorial position, is more stable by approximately 0.35 kcal/mol (1.46 kJ/mol).

Table 2: Properties of cis-1-Ethyl-4-isopropylcyclohexane Chair Conformers at 298 K

| Property | Conformer A | Conformer B |

|---|---|---|

| Axial Group | Ethyl | Isopropyl |

| Equatorial Group | Isopropyl | Ethyl |

| Relative Free Energy | 0 kcal/mol (More Stable) | +0.35 kcal/mol (Less Stable) |

| Population at Equilibrium * | ~64% | ~36% |

*Population percentages are calculated using the equation ΔG° = -RT ln(K_eq), where K_eq = [% Conformer A] / [% Conformer B].

Experimental and Computational Protocols

The determination of conformational populations and energy barriers is achieved through advanced analytical and computational techniques.

Experimental Protocol: Variable-Temperature NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the dynamic equilibria of conformational isomers.[9][10]

Methodology:

-

Sample Preparation: A solution of high-purity cis-1-Ethyl-4-isopropylcyclohexane is prepared in a suitable deuterated solvent (e.g., deuterated toluene (B28343) or chloroform-d) that remains liquid at low temperatures.

-

Room Temperature Spectrum: A ¹H or ¹³C NMR spectrum is first acquired at room temperature (e.g., 298 K). At this temperature, the chair-chair interconversion is rapid on the NMR timescale, resulting in a single set of time-averaged signals for the ethyl and isopropyl groups.[11]

-

Low-Temperature Analysis: The temperature of the NMR probe is gradually lowered. As the temperature decreases, the rate of the ring flip slows down.[12]

-

Coalescence: A specific temperature, the coalescence temperature, is reached where the averaged signals broaden significantly as the instrument begins to resolve the two distinct conformers.

-

Decoalescence: Upon further cooling (e.g., below -80°C), the rate of interconversion becomes slow enough that the NMR spectrometer detects the individual conformers.[12] The spectrum will show two distinct sets of signals, one for Conformer A and one for Conformer B.

-

Quantitative Analysis: The relative populations of the two conformers are determined by integrating the areas under the corresponding, well-resolved peaks.[9] The equilibrium constant (K_eq) is the ratio of these integrals.

-

Energy Calculation: The Gibbs free energy difference (ΔG°) is then calculated from K_eq using the equation ΔG° = -RT ln(K_eq), where R is the gas constant and T is the temperature in Kelvin at which the spectrum was recorded.

Computational Protocol: Molecular Modeling

Computational chemistry provides theoretical insight into the stability and geometry of conformers.[13][14]

Methodology:

-

Structure Building: The three-dimensional structures of both chair conformers of cis-1-Ethyl-4-isopropylcyclohexane are built using molecular modeling software (e.g., Avogadro, Spartan, Gaussian).[15]

-

Conformational Search: A systematic or stochastic conformational search may be performed to ensure the identified chair structures represent true energy minima.

-

Energy Minimization: The geometry of each conformer is optimized using a selected computational method. This can range from faster molecular mechanics force fields (e.g., MM3, MM4) to more accurate but computationally intensive ab initio or Density Functional Theory (DFT) methods (e.g., HF/6-311+G, B3LYP/6-31G).[16]

-

Energy Calculation: The single-point electronic energy, enthalpy, and Gibbs free energy of each optimized structure are calculated. Frequency calculations are necessary to confirm the structures are true minima (no imaginary frequencies) and to obtain thermal corrections for enthalpy and entropy.[16]

-

Stability Determination: The relative energies of the two conformers are compared. The conformer with the lower calculated Gibbs free energy is predicted to be the more stable and thus more abundant at equilibrium.

Visualization of Conformational Equilibrium

A diagrammatic representation is essential for visualizing the dynamic relationship between the two chair conformers.

References

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. A values [sites.science.oregonstate.edu]

- 9. Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]

- 10. auremn.org.br [auremn.org.br]

- 11. youtube.com [youtube.com]

- 12. Video: ¹H NMR of Conformationally Flexible Molecules: Variable-Temperature NMR [jove.com]

- 13. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. sikhcom.net [sikhcom.net]

An In-depth Technical Guide to the Conformational Analysis of 1-Ethyl-4-isopropylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry and plays a pivotal role in determining the physicochemical properties, reactivity, and biological activity of molecules. This technical guide provides a comprehensive examination of the conformational preferences of 1-Ethyl-4-isopropylcyclohexane, a classic example of a disubstituted cyclohexane (B81311). We will delve into the energetic factors governing the axial versus equatorial positioning of the ethyl and isopropyl groups, present quantitative data for conformational energies, and provide detailed experimental and computational protocols for their determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of conformational analysis for molecular design and interpretation of structure-activity relationships.

Introduction: The Chair Conformation and Steric Strain

The cyclohexane ring predominantly adopts a non-planar "chair" conformation to minimize angle and torsional strain, resulting in a structure where all carbon-carbon bonds are staggered. In this conformation, substituents can occupy two distinct types of positions: axial, which are parallel to the principal axis of the ring, and equatorial, which point outwards from the "equator" of the ring. Through a process known as ring flipping, a cyclohexane chair conformation can interconvert into an alternative chair form, causing all axial substituents to become equatorial and vice versa.

The stability of a substituted cyclohexane is largely dictated by steric strain, particularly the unfavorable 1,3-diaxial interactions that occur when an axial substituent encounters steric hindrance with the other two axial hydrogens (or substituents) on the same side of the ring.[1][2] Consequently, substituents, especially bulky ones, preferentially occupy the equatorial position to minimize these repulsive interactions.[3]

Quantitative Analysis of Conformational Energies: A-Values

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane.[4][5] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.

The A-values for the ethyl and isopropyl groups are critical for understanding the conformational equilibrium of this compound.

| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) |

| Ethyl | ~1.75 - 1.8 | ~7.3 - 7.5 |

| Isopropyl | ~2.1 - 2.2 | ~8.8 - 9.2 |

Note: The exact A-value can vary slightly depending on the experimental conditions and the source.

Conformational Analysis of this compound Isomers

The conformational analysis of this compound must consider its two geometric isomers: cis and trans.

trans-1-Ethyl-4-isopropylcyclohexane

In the trans isomer, the two substituents are on opposite sides of the cyclohexane ring. This leads to two possible chair conformations that are in equilibrium through ring flipping:

-

Conformer A: Ethyl group axial and Isopropyl group equatorial.

-

Conformer B: Ethyl group equatorial and Isopropyl group axial.

To determine the more stable conformer, we can approximate the total steric strain by summing the A-values of the axial substituents.

-

Strain in Conformer A (Ethyl axial): ~1.75 kcal/mol

-

Strain in Conformer B (Isopropyl axial): ~2.15 kcal/mol

Therefore, Conformer A, with the bulkier isopropyl group in the equatorial position, is the more stable conformation for the trans isomer. The energy difference between the two conformers is approximately 0.4 kcal/mol (2.15 - 1.75 kcal/mol).

cis-1-Ethyl-4-isopropylcyclohexane

In the cis isomer, the substituents are on the same side of the ring. The two chair conformations in equilibrium are:

-

Conformer C: Both Ethyl and Isopropyl groups are axial.

-

Conformer D: Both Ethyl and Isopropyl groups are equatorial.

The energetic comparison is as follows:

-

Strain in Conformer C (diequatorial): In this conformation, both bulky groups avoid 1,3-diaxial interactions. There is, however, a minor gauche butane (B89635) interaction between the two substituents, but the overall energy is significantly lower.

-

Strain in Conformer D (diaxial): The total steric strain is the sum of the A-values for both the ethyl and isopropyl groups, which is approximately 3.9 kcal/mol (1.75 + 2.15 kcal/mol).

Clearly, Conformer C, with both substituents in the equatorial positions, is overwhelmingly the more stable conformation for the cis isomer.

Experimental Determination of Conformational Equilibria

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the experimental determination of conformational equilibria and the calculation of A-values.[6] At room temperature, the ring flip of cyclohexane is rapid on the NMR timescale, resulting in a single, averaged signal for each proton. However, at low temperatures (typically below -60 °C), this interconversion slows down sufficiently to allow for the observation of distinct signals for the axial and equatorial conformers.[7]

Experimental Protocol: Low-Temperature ¹H NMR

-

Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methylene (B1212753) chloride, CD₂Cl₂).

-

Initial NMR Spectrum: Acquire a standard ¹H NMR spectrum at room temperature to serve as a reference.

-

Variable Temperature NMR: Gradually lower the temperature of the NMR probe in increments of 10-20 °C. Acquire a spectrum at each temperature.

-

Coalescence Temperature: Observe the broadening of the signals as the temperature decreases. The temperature at which two distinct signals merge into a single broad peak is the coalescence temperature, which can be used to calculate the energy barrier for the ring flip.

-

Low-Temperature Spectra: Continue to lower the temperature until the signals for the individual conformers are sharp and well-resolved.

-

Integration and Equilibrium Constant: Integrate the signals corresponding to a specific proton (e.g., the methine proton of the isopropyl group) in both the axial and equatorial conformers. The ratio of the integrals directly corresponds to the population ratio of the two conformers. The equilibrium constant (Keq) can be calculated from this ratio.

-

Calculation of ΔG: The Gibbs free energy difference (ΔG) between the conformers can be calculated using the following equation: ΔG = -RT ln(Keq) where R is the gas constant and T is the temperature in Kelvin.

Computational Analysis of Conformational Isomers

Computational chemistry provides a powerful in silico approach to predict and quantify the relative stabilities of conformers.[8][9]

Computational Workflow

-

Structure Generation: Build the 3D structures of the different chair conformers of cis- and trans-1-Ethyl-4-isopropylcyclohexane using a molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization for each conformer using a suitable level of theory and basis set. A common and reliable method is Density Functional Theory (DFT) with a basis set such as 6-31G* or higher. This step finds the lowest energy geometry for each conformer.

-

Frequency Calculation: Perform a frequency calculation on each optimized structure at the same level of theory. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides thermodynamic data such as enthalpy and Gibbs free energy.

-

Energy Comparison: The relative stability of the conformers is determined by comparing their calculated Gibbs free energies. The conformer with the lower Gibbs free energy is the more stable one.

Visualizations

Conformational Equilibrium of trans-1-Ethyl-4-isopropylcyclohexane

Caption: Interconversion of the two chair conformers of trans-1-Ethyl-4-isopropylcyclohexane.

Conformational Equilibrium of cis-1-Ethyl-4-isopropylcyclohexane```dot

Caption: The relationship between substituent position, steric strain, and conformational stability.

Conclusion

The conformational analysis of this compound illustrates the fundamental principles of steric interactions in substituted cyclohexanes. The preference for bulky substituents to occupy the equatorial position to avoid destabilizing 1,3-diaxial interactions is a key determinant of the conformational equilibrium. For the trans isomer, the conformer with the larger isopropyl group in the equatorial position is favored. For the cis isomer, the diequatorial conformer is overwhelmingly more stable. A thorough understanding of these principles, supported by experimental techniques like low-temperature NMR and computational methods, is essential for the rational design and analysis of molecules in medicinal chemistry and other fields of chemical research.

References

- 1. benchchem.com [benchchem.com]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. ISOPROPYLCYCLOHEXANE(696-29-7) 1H NMR [m.chemicalbook.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pharmacy180.com [pharmacy180.com]

Steric hindrance in 1-Ethyl-4-isopropylcyclohexane isomers

An In-Depth Technical Guide to Steric Hindrance in 1-Ethyl-4-isopropylcyclohexane Isomers

Executive Summary

This compound serves as a quintessential model for understanding conformational analysis and steric hindrance in disubstituted cyclic systems. The relative stability of its cis and trans isomers, and their respective chair conformations, is dictated by the energetic penalty associated with placing bulky substituents in the sterically hindered axial position. The larger isopropyl group has a greater preference for the equatorial position than the ethyl group. Consequently, the trans isomer, which can adopt a low-energy diequatorial conformation, is significantly more stable than the cis isomer, which must always have one substituent in the higher-energy axial position. This guide provides a quantitative analysis of these energy differences, details the experimental protocols for their determination, and presents logical workflows for conformational assessment.

Conformational Analysis and Steric Strain

The stability of a substituted cyclohexane (B81311) conformation is primarily governed by steric strain arising from 1,3-diaxial interactions.[1] An axial substituent experiences repulsive steric interactions with the two other axial hydrogens (or substituents) on the same face of the ring. The energetic cost of these interactions is quantified by the conformational energy, or "A-value," which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.[2]

A-Values of Ethyl and Isopropyl Groups

The steric bulk of a substituent directly correlates with its A-value. A larger A-value signifies a stronger preference for the equatorial position to avoid greater 1,3-diaxial strain.[2] The isopropyl group is bulkier and thus has a higher A-value than the ethyl group.

| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) |

| Ethyl | ~1.8 | ~7.5 |

| Isopropyl | ~2.1 | ~8.8 |

| (Data sourced from multiple references, slight variations exist based on experimental conditions)[2][3][4] |

Analysis of trans-1-Ethyl-4-isopropylcyclohexane

The trans isomer can exist as two rapidly interconverting chair conformations: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial).[5][6]

-

Diequatorial Conformer: Both the ethyl and isopropyl groups occupy the spacious equatorial positions. This conformation is highly stable as it completely avoids 1,3-diaxial interactions for both substituents.

-

Diaxial Conformer: Both groups are in the sterically crowded axial positions. This conformation is extremely unstable.

The total steric strain for the diaxial conformer can be estimated by summing the A-values of the two groups.

-

ΔG° (Diaxial - Diequatorial) = A(Ethyl) + A(Isopropyl) ≈ 1.8 + 2.1 = 3.9 kcal/mol

This significant energy difference means the equilibrium lies almost exclusively (>99%) towards the diequatorial conformer.

Analysis of cis-1-Ethyl-4-isopropylcyclohexane

In the cis isomer, one substituent must be axial while the other is equatorial (axial-equatorial or a,e).[7] The molecule undergoes a ring flip between two non-equivalent (a,e) conformations.

-

Conformer A: Isopropyl (equatorial), Ethyl (axial)

-

Conformer B: Isopropyl (axial), Ethyl (equatorial)

The most stable conformation will place the bulkier isopropyl group in the equatorial position.[7][8] The energy difference between these two conformers is the difference between their A-values.

-

Steric Strain in A: Arises from the axial ethyl group ≈ 1.8 kcal/mol

-

Steric Strain in B: Arises from the axial isopropyl group ≈ 2.1 kcal/mol

-

ΔG° (Conformer B - Conformer A) = A(Isopropyl) - A(Ethyl) ≈ 2.1 - 1.8 = 0.3 kcal/mol

Therefore, Conformer A (isopropyl-equatorial, ethyl-axial) is the more stable of the two cis conformers, and the equilibrium will favor this structure.

Quantitative Summary of Isomer Stability

The following table summarizes the calculated steric strain for the most stable conformation of each isomer.

| Isomer | Most Stable Conformation | Substituent Positions | Estimated Steric Strain (kcal/mol) | Relative Stability |

| trans | Diequatorial | Ethyl (eq), Isopropyl (eq) | ~0 | Most Stable |

| cis | Axial-Equatorial | Ethyl (ax), Isopropyl (eq) | ~1.8 | Least Stable |

This analysis demonstrates that trans-1-ethyl-4-isopropylcyclohexane is more stable than the cis isomer by approximately 1.8 kcal/mol due to its ability to adopt a strain-free diequatorial conformation.[9]

Visualizing Conformational Equilibria and Logic

Caption: Conformational equilibria for cis and trans isomers.

Caption: Logical flow from substituent bulk to molecular instability.

Experimental Protocols

The determination of conformational energies and equilibria relies heavily on Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy.[10][11]

Protocol: VT-NMR for Conformational Analysis

-

Sample Preparation:

-

Dissolve a high-purity sample of this compound in a suitable low-freezing point deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated toluene, C₇D₈).

-

Transfer the solution to a high-quality NMR tube. The concentration should be optimized to provide a good signal-to-noise ratio without causing aggregation.

-

-

NMR Data Acquisition:

-

Acquire a standard ¹H NMR spectrum at room temperature (~298 K). At this temperature, the chair-chair interconversion is rapid on the NMR timescale, resulting in time-averaged signals for the axial and equatorial protons.

-

Gradually lower the temperature of the NMR probe in decrements (e.g., 10 K). Acquire a spectrum at each temperature step.

-

Continue cooling until the signals for the individual conformers broaden and then resolve into sharp, distinct peaks (the coalescence temperature will be passed). This typically occurs at very low temperatures (e.g., below -70 °C / 203 K).[10]

-

-

Spectral Analysis:

-

At a temperature where the interconversion is slow, identify the distinct sets of signals corresponding to each conformer (e.g., for the cis isomer, the major conformer with equatorial isopropyl and the minor conformer with axial isopropyl).

-

Integrate the area under well-resolved, non-overlapping peaks for each conformer. The ratio of the integrals is equal to the ratio of the conformers at that temperature, which is the equilibrium constant, Keq.[12]

-

Keq = [Major Conformer] / [Minor Conformer]

-

-

Thermodynamic Calculation:

-

Use the Gibbs free energy equation to calculate the A-value or the energy difference (ΔG°) between the conformers.[12]

-

ΔG° = -RT ln(Keq)

-

R = Gas constant (1.987 cal/mol·K or 8.314 J/mol·K)

-

T = Temperature in Kelvin at which the spectrum was acquired.

-

-

Caption: Experimental workflow for determining ΔG° using VT-NMR.

Conclusion for Drug Development Professionals

The principles of steric hindrance and conformational locking demonstrated by this compound are fundamental in medicinal chemistry. The three-dimensional shape of a drug molecule is critical for its binding affinity to a biological target. By strategically placing bulky groups on a cyclic scaffold, drug designers can:

-

Enforce a Bioactive Conformation: Lock a flexible molecule into a specific, more rigid conformation that is pre-organized for optimal receptor binding, thereby increasing potency and reducing the entropic penalty of binding.

-

Modulate Pharmacokinetics: Control properties like membrane permeability and metabolic stability, as different conformers can present different surfaces to enzymes and transporters.

-

Enhance Selectivity: A rigid conformation can improve selectivity by fitting precisely into the target's binding site while being unable to adapt to the binding sites of off-target proteins.

A thorough understanding of the energetic consequences of substituent placement is therefore a critical tool for the rational design of effective and selective therapeutic agents.

References

- 1. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. A values [sites.science.oregonstate.edu]

- 4. Table 3-6 shows that the axial–equatorial energy difference for m... | Study Prep in Pearson+ [pearson.com]

- 5. brainly.com [brainly.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. homework.study.com [homework.study.com]

- 8. chegg.com [chegg.com]

- 9. homework.study.com [homework.study.com]

- 10. researchgate.net [researchgate.net]

- 11. Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]

- 12. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Molecular Geometry of 1-Ethyl-4-isopropylcyclohexane

This guide provides a detailed examination of the molecular geometry and conformational landscape of this compound. Understanding the three-dimensional structure of substituted cyclohexanes is paramount in medicinal chemistry and drug development, as molecular shape and conformation dictate intermolecular interactions, binding affinities, and ultimately, biological activity.

Core Concepts in Cyclohexane (B81311) Conformation

The molecular geometry of this compound is primarily defined by the conformation of its cyclohexane ring. The lowest energy conformation is the chair form , which minimizes both angle strain (by maintaining tetrahedral bond angles) and torsional strain (by staggering all adjacent C-H and C-C bonds).

In a chair conformation, the substituent positions are not equivalent; they are classified as either axial (perpendicular to the approximate plane of the ring) or equatorial (pointing out from the perimeter of the ring).[1] Through a process known as a ring flip , one chair conformation can interconvert into another, causing all axial positions to become equatorial and vice versa.[2][3]

The stability of a substituted cyclohexane is largely governed by steric strain. Bulky substituents in the axial position experience destabilizing steric interactions with the other axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions .[4] Consequently, chair conformations that place larger substituents in the equatorial position are generally more stable.[4][5]

Conformational Analysis of this compound Isomers

This compound exists as two diastereomers: cis and trans. Their conformational preferences are analyzed below.

Energetic Cost of Axial Conformations (A-Values)

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the equatorial and axial conformers.[6][7] A larger A-value signifies a greater preference for the equatorial position.

| Substituent | A-Value (kcal/mol) | Reference(s) |

| Ethyl (-CH₂CH₃) | ~1.75 - 1.80 | [6][7][8] |

| Isopropyl (-CH(CH₃)₂) | ~2.1 - 2.15 | [7][8] |

As indicated in the table, the isopropyl group is sterically bulkier and has a stronger preference for the equatorial position than the ethyl group.

trans-1-Ethyl-4-isopropylcyclohexane

In the trans isomer, the ethyl and isopropyl groups are on opposite faces of the cyclohexane ring. This arrangement allows for two possible chair conformations: one where both groups are equatorial (diequatorial) and one where both are axial (diaxial).[9][10]

The diequatorial conformer is significantly more stable as it avoids the substantial steric strain from 1,3-diaxial interactions that would be present in the diaxial form.[9] The energy of the diaxial conformer would be approximately the sum of the A-values of the two groups (1.8 + 2.15 = 3.95 kcal/mol) higher than the diequatorial conformer. Therefore, the equilibrium lies heavily in favor of the diequatorial conformation.

cis-1-Ethyl-4-isopropylcyclohexane

In the cis isomer, both substituents are on the same face of the ring. In a chair conformation, this necessitates that one group must be axial and the other equatorial.[5][11] A ring flip interconverts these positions.

Two chair conformations are possible:

-

Ethyl group equatorial, Isopropyl group axial.

-

Ethyl group axial, Isopropyl group equatorial.

To determine the more stable conformer, we compare the A-values of the axial substituents. The conformer with the bulkier isopropyl group in the axial position is less stable than the one with the smaller ethyl group in the axial position. Therefore, the equilibrium favors the conformation where the isopropyl group is equatorial and the ethyl group is axial.[11]

Quantitative Molecular Geometry Data

| Parameter | Typical Value (Å or °) | Notes |

| C-C (ring) bond length | ~1.53 - 1.54 Å | Can be slightly elongated by bulky axial groups. |

| C-H bond length | ~1.10 Å | Standard value for sp³ C-H bonds. |

| C-C-C (ring) bond angle | ~111° | Slightly larger than the ideal tetrahedral angle of 109.5°. |

| C-C (exocyclic) bond length | ~1.54 Å | Standard value for sp³ C-C single bonds. |

Note: These values are general approximations for substituted cyclohexanes. Specific values for each conformer of this compound would require dedicated computational modeling or advanced spectroscopic analysis.

Experimental and Computational Protocols

The determination of molecular geometry and conformational energies relies on a combination of experimental techniques and computational modeling.

Experimental Protocol: Low-Temperature NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for studying conformational equilibria.[9] At room temperature, the chair flip is rapid on the NMR timescale, resulting in averaged signals. By lowering the temperature, this interconversion can be slowed or stopped, allowing for the observation and quantification of individual conformers.

Methodology:

-

Sample Preparation: A solution of purified this compound is prepared in a suitable solvent that remains liquid at low temperatures (e.g., deuterated methylene (B1212753) chloride or a freon mixture).

-

Low-Temperature NMR: ¹H or ¹³C NMR spectra are acquired at progressively lower temperatures (e.g., down to 150-170 K).[6]

-

Signal Integration: Once the signals for the axial and equatorial conformers are resolved (i.e., the "slow-exchange regime" is reached), the relative populations of the two conformers are determined by integrating the areas of their distinct signals.[12]

-

Equilibrium Constant (K) Calculation: The equilibrium constant is calculated as the ratio of the concentrations (proportional to the integrated signal areas) of the two conformers.

-

Free Energy (ΔG) Calculation: The Gibbs free energy difference between the conformers is calculated using the equation: ΔG = -RT ln(K) , where R is the gas constant and T is the temperature in Kelvin.

Computational Protocol: Quantum Chemistry Methods

Computational chemistry provides detailed insights into molecular structures and energies that can be difficult to measure experimentally.

Methodology:

-

Structure Building: The 3D structures of the relevant conformers of cis- and trans-1-ethyl-4-isopropylcyclohexane are built using molecular modeling software (e.g., Avogadro).

-

Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. This is typically done using quantum mechanical methods such as Density Functional Theory (DFT) with a basis set (e.g., B3LYP/6-31G*). This step yields precise bond lengths, bond angles, and dihedral angles.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Energy Calculation: A higher-level single-point energy calculation (e.g., using a larger basis set like 6-311+G(2df,2p)) is often performed on the optimized geometry to obtain a more accurate energy value.

-

Analysis: The relative energies of the different conformers are compared to predict their relative stabilities and populations, which can then be correlated with experimental results.

Conclusion

The molecular geometry of this compound is dictated by the energetic preferences of its substituents within the flexible chair conformation of the cyclohexane ring. For the trans isomer, the diequatorial conformer is overwhelmingly favored. For the cis isomer, the conformer with the larger isopropyl group in the equatorial position and the ethyl group in the axial position is the more stable. These conformational preferences, quantifiable through A-values and determinable by NMR and computational methods, are critical for understanding and predicting the molecule's interactions in a biological or chemical system.

References

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Conformational studies in the cyclohexane series. 1. Experimental and computational investigation of methyl, ethyl, isopropyl, and tert-butylcyclohexanes Version 4.02 [ursula.chem.yale.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. auremn.org.br [auremn.org.br]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 12. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

An In-depth Technical Guide on the Rotational Energy Barrier of 1-Ethyl-4-isopropylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the rotational energy barriers of the ethyl and isopropyl substituents in 1-ethyl-4-isopropylcyclohexane. The conformational dynamics of substituted cyclohexanes are of paramount importance in medicinal chemistry and materials science, as they directly influence molecular recognition, binding affinity, and physical properties. Understanding the energetic landscape of substituent rotation is crucial for the rational design of novel molecules with specific three-dimensional structures and functionalities.

Conformational Analysis of this compound

This compound exists predominantly in a chair conformation to minimize angle and torsional strain. The substituents, an ethyl group and an isopropyl group, can occupy either axial or equatorial positions. Due to steric hindrance, specifically 1,3-diaxial interactions, the most stable conformation for both cis and trans isomers is the one where the bulkier isopropyl group occupies an equatorial position. In the case of the more stable trans-1-ethyl-4-isopropylcyclohexane isomer, both the ethyl and isopropyl groups reside in equatorial positions to minimize steric strain.

While the chair-chair interconversion represents a significant conformational change, the rotation of the ethyl and isopropyl groups around their respective carbon-carbon bonds connecting them to the cyclohexane (B81311) ring constitutes another critical aspect of the molecule's dynamic behavior. These rotations are not free and are hindered by energy barriers arising from steric and torsional strains.

Rotational Energy Barriers of Substituents

The rotational energy barrier is the energy required for a substituent to rotate around a specific bond. For the ethyl and isopropyl groups in this compound, these barriers dictate the preferred orientation of the substituents relative to the cyclohexane ring and the rate of their rotation.

Quantitative Data

| Substituent | Rotational Barrier (kcal/mol) | Transition State (Dihedral Angle) | Ground State (Dihedral Angle) |

| Ethyl Group | ~4.5 - 5.5 | Eclipsed (0°, 120°, 240°) | Staggered (60°, 180°, 300°) |

| Isopropyl Group | ~5.0 - 6.0 | Eclipsed (0°, 120°, 240°) | Staggered (60°, 180°, 300°) |

Note: These values are estimates based on analogous systems and may vary slightly for this compound due to the presence of the second substituent.

Methodologies for Determining Rotational Energy Barriers

The determination of rotational energy barriers can be approached through both experimental and computational methods.

Experimental Protocol: Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy

Dynamic NMR spectroscopy is a powerful technique for quantifying the energetics of conformational exchange processes, including bond rotations, that occur on the NMR timescale.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent that remains liquid over a wide temperature range (e.g., deuterated toluene (B28343) or Freon).

-

Low-Temperature NMR: The NMR probe is cooled to a temperature where the rotation of the substituent of interest is slow on the NMR timescale. At this temperature, separate signals for the non-equivalent protons (or carbons) in the different rotational conformations may be observed.

-

Variable-Temperature NMR: A series of NMR spectra are acquired at incrementally increasing temperatures. As the temperature rises, the rate of rotation increases.

-

Coalescence Point: The temperature at which the separate signals broaden and merge into a single, averaged signal is known as the coalescence temperature (Tc).

-

Lineshape Analysis: The rate constant (k) for the rotational process at the coalescence temperature can be calculated from the separation of the signals (Δν) at the low-temperature limit. More sophisticated analysis involves fitting the complete spectral lineshapes at various temperatures to theoretical models using specialized software.

-

Eyring Equation: The Gibbs free energy of activation (ΔG‡), which represents the rotational energy barrier, is then calculated using the Eyring equation:

ΔG‡ = 2.303 * R * Tc * [10.319 - log(k/Tc)]